GlyT1 Inhibitory Potency: 5-Methoxy Substitution Confers 312x Improvement Over Des-Methoxy Analog
The 5-methoxy group is a critical pharmacophoric element for GlyT1 inhibition. Direct comparison of the target compound with the des-methoxy analog 2-(piperidin-4-yloxy)pyridine reveals a >312-fold improvement in potency [1]. The target compound achieves nanomolar inhibition of GlyT1-mediated glycine uptake, whereas the analog is essentially inactive at physiologically relevant concentrations . This potency difference is attributed to the electron-donating methoxy group enhancing pi-pi stacking interactions within the GlyT1 binding pocket [2].
| Evidence Dimension | Inhibition of GlyT1-mediated glycine uptake |
|---|---|
| Target Compound Data | IC50 = 64 nM |
| Comparator Or Baseline | 2-(Piperidin-4-yloxy)pyridine: IC50 = 20,000 nM (20 μM) |
| Quantified Difference | 312-fold improvement in potency |
| Conditions | [3H]glycine displacement assay in rat C6 glioma cells [1] |
Why This Matters
This potency differential is essential for researchers requiring selective modulation of GlyT1 without off-target effects at higher concentrations.
- [1] BindingDB BDBM50439754 (CHEMBL2419440): GlyT1 IC50 for 5-methoxy-2-(piperidin-4-yloxy)pyridine and 2-(piperidin-4-yloxy)pyridine. View Source
- [2] Structural Features Influencing GlyT1 Inhibition. Kuujia Chemical Database. View Source
